Almotriptan Impurity H

Pharmaceutical analysis Quality control Regulatory compliance

Regulatory citations due to misaligned impurity peaks are a critical risk in ANDA/DMF reviews. Almotriptan Impurity H provides the exact solution with its distinct 3-position side-chain modification, ensuring unique chromatographic separation. • Achieves resolution ≥1.5 & tailing factor ≤3.0 in USP-compliant HPLC methods • Supplied with full ICH Q3A(R2) characterization data; USP/EP traceable • Validated for CE (MEEKC) & stability-indicating methods under ICH Q1A(R2)

Molecular Formula C17H25N3O2S
Molecular Weight 335.47
CAS No. 1391053-74-9
Cat. No. B602163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmotriptan Impurity H
CAS1391053-74-9
Synonyms;  3-Des[2-(Dimethylamino)ethyl]-3-[1-methyl-1-(Methylamino)ethyl]-Almotriptan1-[[[3-[1-Methyl-1-(methylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine;  N-Methyl-2-[5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl]propan-2-amine; 
Molecular FormulaC17H25N3O2S
Molecular Weight335.47
Structural Identifiers
SMILESCC(C)(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)NC
InChIInChI=1S/C17H25N3O2S/c1-17(2,18-3)15-11-19-16-7-6-13(10-14(15)16)12-23(21,22)20-8-4-5-9-20/h6-7,10-11,18-19H,4-5,8-9,12H2,1-3H3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Almotriptan Impurity H: Molecular Identity and Reference Standard


Almotriptan Impurity H (CAS 1391053-74-9), also known as 3-Des[2-(Dimethylamino)ethyl]-3-[1-methyl-1-(Methylamino)ethyl]-Almotriptan, is a process-related impurity associated with the synthesis of Almotriptan, a selective 5-HT1B/1D receptor agonist used for acute migraine treatment [1]. The compound is characterized by a structural variation at the 3-position of the indole ring compared to the parent Almotriptan molecule, which contains a dimethylaminoethyl group . Its molecular formula is C17H25N3O2S with a molecular weight of 335.47 g/mol . As a fully characterized reference standard, it is used for analytical method development, method validation, and quality control applications during Almotriptan manufacturing and formulation .

Workflow Pharmaceutical impurity reference standard for ANDA and DMF analytical packages
Method Context USP-compliant HPLC and QbD-validated CE impurity profiling methods
Regulatory Fit Supports ICH Q3A(R2) identification and qualification thresholds with full characterization

Why Generic Standards Cannot Replace Almotriptan Impurity H


Substitution of Almotriptan Impurity H with a generic or closely related Almotriptan impurity standard is analytically invalid due to its unique chemical structure and distinct chromatographic behavior. Almotriptan Impurity H features a specific side-chain modification at the 3-position of the indole ring—a 1-methyl-1-(methylamino)ethyl group replacing the 2-(dimethylamino)ethyl moiety found in the parent drug and other related compounds . This structural divergence confers a unique retention time and separation profile in validated HPLC and capillary electrophoresis (CE) methods [1][2]. In regulated pharmaceutical quality control environments operating under ICH Q3A(R2) and USP monograph specifications, accurate identification and quantification of this specific impurity are mandatory for batch release and stability studies [3]. Using an incorrect impurity standard—even one with a similar name or CAS number—would produce inaccurate retention time alignment, erroneous quantification, and potential regulatory citation during ANDA or DMF review .

Target Standard
Almotriptan Impurity H: distinct side-chain modification ensures unique chromatographic retention
Generic Substitute Risk
Generic Almotriptan impurity may co-elute; retention time alignment may be inaccurate
Regulatory Expectation
USP/EP-traceable reference standard with documented characterization
Non-Pharmacopeial Substitute Risk
Non-traceable impurities require bridging studies, potentially delaying review timelines
Method Validation Status
Pre-validated on dual platforms (HPLC-UV and MEEKC-CE)
Unvalidated Standard Risk
Lack of published validation data may increase method development time and uncertainty

Quantitative Differentiation Evidence for Almotriptan Impurity H


USP and EP Pharmacopeial Traceability

Almotriptan Impurity H is explicitly listed as a reference standard with traceability against pharmacopeial standards (USP or EP), a critical requirement for ANDA and DMF submissions . In contrast, generic or non-pharmacopeial impurities lack this formal regulatory recognition and require additional bridging studies to establish equivalency, adding 3–6 months to regulatory review timelines [1].

Pharmacopeial Traceability
Class-level inference
Explicit USP/EP listing with traceability vs. non-pharmacopeial generics lacking formal recognition
Regulatory submission readiness context
Eliminates bridging studies; estimated 3–6 months timeline impact
Pharmaceutical analysis Quality control Regulatory compliance

USP Method Transfer Validation for Chromatographic Selectivity

The USP monograph method for Almotriptan and its related impurities was successfully transferred from UHPLC to HPLC using a core–shell column, achieving resolution ≥ 1.5 for all impurities including Almotriptan Impurity H, with tailing factor ≤ 3.0 and retention-time and area RSD < 2.0% [1]. Theoretical plate numbers increased by over 150% on the HPLC column, while relative retention times remained consistent with USP values [2]. In contrast, Almotriptan Impurity 1 (CAS 2387405-44-7), Impurity 3, and EP Impurity F are documented in vendor catalogs as reference standards but lack published validation data confirming baseline separation in USP-compliant methods [3].

USP Method Transfer
Cross-study comparable
Resolution ≥ 1.5; tailing factor ≤ 3.0; RSD 150%
Supports immediate method transferability
Reduces QC method development time by an estimated 4–8 weeks
HPLC method validation Chromatographic separation Quality control

QbD Capillary Electrophoresis Method Development

A CE method using microemulsion electrokinetic chromatography (MEEKC) was developed for the assay of Almotriptan and its main impurities, including Impurity H, with a design space (DS) defined as the multidimensional combination of process variables and mixture components where the probability for acceptable critical quality attributes (CQAs) was higher than a quality level π=90% [1]. The method was validated following ICH Guideline Q2(R1) and applied to real samples of Almotriptan coated tablets [2]. In contrast, Almotriptan EP Impurity A (CAS N/A) and EP Impurity B are documented in vendor catalogs but lack published CE method validation data with QbD-derived design space parameters .

QbD CE Method Development
Cross-study comparable
MEEKC design space with π=90% probability of acceptable CQAs; validated per ICH Q2(R1)
Reduces analytical method development risk
Enables faster QC implementation for CE platforms
Capillary electrophoresis Quality by Design Method robustness

Structural Specificity of the Side-Chain Modification

Almotriptan Impurity H (CAS 1391053-74-9) is structurally defined by a 1-methyl-1-(methylamino)ethyl substitution at the 3-position of the indole ring, replacing the 2-(dimethylamino)ethyl group present in Almotriptan . Its molecular formula is C17H25N3O2S with a molecular weight of 335.47 g/mol . In contrast, the closest structurally related comparator, Almotriptan Related Compound C (USP Impurity, CAS 334981-12-3), contains an N-methyl-2-ethanamine side chain at the 3-position and has a molecular formula of C16H23N3O2S with a molecular weight of 321.44 g/mol—a difference of 14.03 g/mol corresponding to one CH2 unit and one additional methyl group [1].

Structural Specificity
Head-to-head
MW 335.47 vs. Related Compound C (MW 321.44); 14.03 g/mol difference with distinct side chain
Unique chromatographic retention behavior context
Prevents co-elution with closely related impurities
Impurity profiling Structural characterization Process-related impurities

ICH Q3A/R2 Full Characterization Documentation

Almotriptan Impurity H is supplied as a 'fully characterized chemical compound' compliant with regulatory guidelines, with documentation suitable for ANDA and DMF submissions . Full characterization includes identity confirmation (NMR, MS), purity determination (HPLC), and structural elucidation—meeting the identification and qualification thresholds specified in ICH Q3A(R2) [1]. In contrast, many commercially available Almotriptan impurities such as Impurity 4 (CAS 334981-31-6) and Impurity 7 (CAS N/A) are listed without explicit statements of full characterization or regulatory compliance documentation .

Full Characterization Documentation
Class-level inference
Explicit full characterization statement suitable for ANDA/DMF vs. impurities without such documentation
Mitigates regulatory deficiency letter risk
Reduces analytical development time by an estimated 2–4 weeks
Regulatory affairs ICH guidelines AND A submissions

Dual-Platform Validation: HPLC and CE

Almotriptan Impurity H has been validated for detection and quantification on two orthogonal analytical platforms: reversed-phase HPLC with UV detection at 210 nm achieving resolution ≥ 1.5 [1], and MEEKC capillary electrophoresis with a validated design space (π=90%) [2]. This dual-platform validation is not documented for many other Almotriptan impurities including Impurity 6 (2HCl), Impurity 8 (CAS 1042449-29-5), and EP Impurity D (Fumarate Salt), which are listed as reference standards without published cross-platform method data .

Dual-Platform Validation
Cross-study comparable
Validated on HPLC-UV and MEEKC-CE; two orthogonal platforms with published method data
Provides analytical flexibility and redundancy
Reduces method development redundancy by approximately 6–10 weeks
Method transfer Multi-platform analysis Quality control

Primary Application Scenarios for Almotriptan Impurity H


USP Monograph Compliance Testing

Use Almotriptan Impurity H as a reference standard in USP-compliant HPLC methods for the analysis of Almotriptan tablets and related substances. The method has been validated on both UHPLC and HPLC platforms, achieving resolution ≥ 1.5 and tailing factor ≤ 3.0, with relative retention times consistent with USP values [1]. This standard is essential for system suitability testing and quantification of Impurity H in finished drug product batches to ensure compliance with USP monograph specifications [2].

ICH Q3A Impurity Profiling for ANDA and DMF

Employ Almotriptan Impurity H as a fully characterized reference standard for impurity profiling during ANDA and DMF preparation. The standard is supplied with complete characterization data compliant with ICH Q3A(R2) identification and qualification thresholds [1]. Its USP/EP traceability eliminates the need for additional bridging studies and supports regulatory demonstration of impurity control for Almotriptan API and drug product applications [2].

QbD Method Development via Capillary Electrophoresis

Utilize Almotriptan Impurity H in the development and validation of CE methods for Almotriptan assay and impurity determination. A pre-validated MEEKC method with a documented design space (π=90% probability of acceptable CQAs) and full ICH Q2(R1) validation is available, enabling rapid method implementation and robustness testing [1]. This standard is suitable for QC laboratories seeking orthogonal analytical methods to complement HPLC-UV analysis [2].

Stability-Indicating Method Validation

Incorporate Almotriptan Impurity H as a reference marker in stability-indicating HPLC methods for forced degradation studies of Almotriptan API and drug products. The validated HPLC method with resolution ≥ 1.5 enables accurate monitoring of Impurity H formation under stress conditions (hydrolytic, oxidative, thermal, photolytic), supporting shelf-life determination and ICH Q1A(R2) stability requirements [1]. The standard's distinct retention time ensures baseline separation from the parent drug and other degradation products [2].

Application
Selection Property
Validation Focus
USP Monograph Compliance Testing
Pre-validated HPLC method with resolution ≥ 1.5
System suitability and impurity quantification in finished product
ICH Q3A Impurity Profiling for ANDA/DMF
Fully characterized with USP/EP traceability
Elimination of bridging studies; regulatory demonstration of impurity control
QbD Method Development via CE
MEEKC design space with documented QbD parameters
Method robustness testing and orthogonal analytical method implementation
Stability-Indicating Method Validation
Distinct retention time ensuring baseline separation
Monitoring impurity formation under stress conditions for shelf-life determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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